molecular formula C27H22N4O5 B2890215 ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534585-83-6

ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2890215
CAS No.: 534585-83-6
M. Wt: 482.496
InChI Key: GWTIOHPKCHGOTG-OLFWJLLRSA-N
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Description

Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a tricyclic heterocyclic compound characterized by:

  • Core structure: A 14-membered tricyclic system (1,7,9-triazatricyclo[8.4.0.0³,⁸]) with fused pyridine-like and imino-oxo functionalities.
  • Substituents: A 2-phenylethyl group at position 5. A furan-2-carbonylimino group at position 4. An ethyl ester at position 3.
  • Key properties: The compound’s rigidity, electronic profile, and lipophilicity are influenced by its tricyclic core and substituents.

Properties

IUPAC Name

ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N4O5/c1-2-35-27(34)20-17-19-23(28-22-12-6-7-14-30(22)26(19)33)31(15-13-18-9-4-3-5-10-18)24(20)29-25(32)21-11-8-16-36-21/h3-12,14,16-17H,2,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTIOHPKCHGOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:

  • Formation of the furan ring through cyclization reactions.
  • Introduction of the triazatricyclo framework via multi-step organic synthesis.
  • Functionalization of the compound with the phenylethyl group and other substituents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale production.
  • Purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

  • Oxidation of the furan ring may yield furanones.
  • Reduction of carbonyl groups may yield alcohols.
  • Substitution reactions may yield various substituted derivatives.

Scientific Research Applications

Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.

    Interact with DNA/RNA: Modulating gene expression and protein synthesis.

    Affect cell membranes: Altering membrane permeability and cell signaling.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s structural analogs differ primarily in substituents at positions 6 and 7, leading to variations in molecular weight, lipophilicity (XLogP3), and solubility. Key analogs include:

Compound Name Substituent at Position 6 Substituent at Position 7 Molecular Formula Molecular Weight (g/mol) XLogP3
Target Compound Furan-2-carbonylimino 2-Phenylethyl C₂₉H₂₆N₄O₅* ~510.5 ~3.8†
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)-...-carboxylate Furan-2-carbonylimino Cyclohexyl C₂₅H₂₄N₄O₅ 460.5 3.3
Ethyl 6-acetylimino-7-benzyl-...-carboxylate Acetylimino Benzyl C₂₅H₂₂N₄O₄ 458.5 3.1‡
Ethyl 6-(3-fluorobenzoyl)imino-7-propan-2-yl-...-carboxylate 3-Fluorobenzoyl Propan-2-yl C₂₆H₂₃FN₄O₄ 482.5 ~3.5
Ethyl 6-(furan-2-carbonylimino)-11-methyl-7-(3-propan-2-yloxypropyl)-...-carboxylate Furan-2-carbonylimino 3-Propan-2-yloxypropyl C₂₈H₃₂N₄O₆ 544.6 ~4.2

*Estimated based on structural similarity to ; †Predicted based on cyclohexyl analog’s XLogP3 (3.3) and phenylethyl’s higher lipophilicity; ‡Estimated from acetylimino group’s contribution.

Key Observations :

  • Lipophilicity : The 2-phenylethyl group in the target compound increases XLogP3 compared to the cyclohexyl analog (3.3 → ~3.8), suggesting enhanced membrane permeability .

Structural and Conformational Analysis

  • Ring Puckering : The tricyclic core’s puckering (analyzed via Cremer-Pople parameters ) influences molecular shape and interaction with targets.
  • Hydrogen Bonding: The imino-oxo group participates in hydrogen bonds, with patterns analyzed via graph set theory (e.g., Etter’s formalism ). Substituents like 3-fluorobenzoyl may disrupt these interactions compared to furan-2-carbonylimino .

Biological Activity

Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure that suggests potential biological activity. This article reviews the biological activity of this compound based on available research findings, including its pharmacological interactions and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N5O3, with a molecular weight of 369.4 g/mol. The structure features multiple functional groups, including an imino group and various alkyl substituents that enhance its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
Functional GroupsImino, Carboxylate
Structural FrameworkTriazatricyclo

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets through mechanisms such as:

  • Hydrogen Bonding : The presence of functional groups allows the compound to form hydrogen bonds with target biomolecules.
  • Hydrophobic Interactions : The hydrophobic regions of the molecule facilitate interactions with lipid membranes or hydrophobic pockets in proteins.

These interactions can modulate biological pathways relevant to pharmacological effects.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that compounds similar to ethyl 6-(furan-2-carbonylimino) exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through caspase activation pathways.
  • Antimicrobial Properties : Research indicated that derivatives of this compound possess antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific mechanism involves disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound can act as an inhibitor for certain kinases involved in cancer progression, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity based on variations in their substituents and functional groups:

Compound Name Structural Features Unique Aspects
Ethyl 6-(furan-2-carbonylimino)-11-methylContains furan moietyDifferent substituents affecting activity
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino)Cyclohexyl group presentVariance in biological activity
Ethyl 6-(3-methoxybenzoyl)iminoMethoxybenzoyl groupPotentially different pharmacological properties

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